Imino(2-methoxyethyl)(methyl)-l6-sulfanone
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Overview
Description
Preparation Methods
The synthesis of imino(2-methoxyethyl)methyl-lambda6-sulfanone involves several steps. One common method includes the reaction of 2-methoxyethylamine with methyl sulfinyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
Imino(2-methoxyethyl)methyl-lambda6-sulfanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . Major products formed from these reactions include sulfoxides, sulfones, and substituted amines .
Scientific Research Applications
Imino(2-methoxyethyl)methyl-lambda6-sulfanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of imino(2-methoxyethyl)methyl-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Imino(2-methoxyethyl)methyl-lambda6-sulfanone can be compared with other similar compounds such as:
2-methoxyethylamine: A precursor in the synthesis of imino(2-methoxyethyl)methyl-lambda6-sulfanone.
Methyl sulfinyl chloride: Another precursor used in the synthesis.
Sulfoxides and sulfones: Oxidation products of imino(2-methoxyethyl)methyl-lambda6-sulfanone.
Properties
Molecular Formula |
C4H11NO2S |
---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
imino-(2-methoxyethyl)-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C4H11NO2S/c1-7-3-4-8(2,5)6/h5H,3-4H2,1-2H3 |
InChI Key |
XVLYTHLLQBFZFW-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=N)(=O)C |
Origin of Product |
United States |
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